2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAZCHOXOMZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with 4-Methoxybenzaldehyde
The 5-methylene position of TZD is activated for Knoevenagel condensation with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst.
Reaction Conditions
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Reactants : 3-(Carboxymethyl)thiazolidine-2,4-dione (1.0 equiv), 4-methoxybenzaldehyde (1.2 equiv)
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Solvent : Ethanol
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Catalyst : Piperidine (0.1 equiv)
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Temperature : Reflux at 80°C for 24 hours
The product, 5-(4-methoxybenzylidene)-3-(carboxymethyl)thiazolidine-2,4-dione, is characterized by a downfield shift in the ¹H-NMR aromatic protons (δ 7.45–7.60 ppm) and a new IR band at 1620 cm⁻¹ (C=N).
Reductive Amination with 4-Methoxyaniline
The arylidene intermediate undergoes reductive amination using 4-methoxyaniline and sodium cyanoborohydride in methanol. This step reduces the imine bond, yielding the secondary amine.
Reaction Conditions
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Reactants : Arylidene derivative (1.0 equiv), 4-methoxyaniline (1.5 equiv), NaBH₃CN (1.2 equiv)
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Solvent : Methanol
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Temperature : Room temperature, 12 hours
The final product, 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid, is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
Optimization and Reaction Conditions
Solvent and Catalyst Screening
The use of polar aprotic solvents (e.g., DMF) improves the solubility of intermediates, while Lewis acids like BF₃·OEt₂ enhance electrophilic activation at position 5. For example, substituting ethanol with DMF in the condensation step increases yields to 75–80%.
Temperature and Time Dependence
Prolonged reflux (48 hours) during the alkylation step minimizes side products, as evidenced by HPLC analysis. Conversely, shorter reaction times (12 hours) suffice for reductive amination to prevent over-reduction.
Analytical Characterization
Spectroscopic Data
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FTIR : Bands at 3320 cm⁻¹ (N-H), 1740 cm⁻¹ (C=O, TZD), 1715 cm⁻¹ (COOH), and 1250 cm⁻¹ (C-O, methoxy).
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¹H-NMR (DMSO-d₆) : δ 12.20 (s, 1H, COOH), δ 7.30 (d, 2H, Ar-H), δ 6.85 (d, 2H, Ar-H), δ 4.10 (s, 2H, CH₂COO), δ 3.75 (s, 3H, OCH₃).
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¹³C-NMR : δ 170.5 (C=O, TZD), δ 168.2 (COOH), δ 159.1 (C-O, methoxy), δ 129.5–114.0 (Ar-C).
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar geometry of the TZD ring and the Z-configuration of the 4-methoxyphenylamino group. Key bond lengths include C=O (1.21 Å) and C-N (1.35 Å).
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
The biological activities of 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid can be summarized as follows:
- Antidiabetic Potential : The thiazolidine core is associated with PPAR-gamma agonism, which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidines can exhibit hypoglycemic effects, making them candidates for diabetes treatment.
- Anticancer Activity : Preliminary studies have shown that similar thiazolidine derivatives possess significant anticancer properties. For instance, compounds with a 2-aryl-1,3-thiazolidin-4-one scaffold have demonstrated notable inhibition rates against various cancer cell lines, including leukemia and central nervous system cancers . The specific compound may exhibit similar effects due to its structural similarities.
- Antimicrobial Properties : The presence of the methoxy group may enhance the compound's interaction with biological systems, suggesting potential antimicrobial activity. Thiazolidine derivatives are known to possess antibacterial properties against Gram-positive bacteria.
Synthesis and Characterization
The synthesis of this compound typically involves several key reactions:
- Formation of the Thiazolidine Core : Initial reactions involve the condensation of appropriate amino acids or amines with dicarbonyl compounds to form the thiazolidine structure.
- Introduction of the Methoxyphenyl Group : This step often involves electrophilic aromatic substitution or other coupling reactions to attach the methoxyphenyl moiety to the nitrogen atom of the thiazolidine ring.
- Acetic Acid Moiety Addition : The final step usually involves the introduction of an acetic acid group through acylation reactions.
Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of similar thiazolidine derivatives:
| Study | Compound | Application | Findings |
|---|---|---|---|
| [Güzel-Akdemir & Demir-Yazıcı, 2021] | 2-Aryl-1,3-thiazolidin-4-one derivatives | Anticancer | Significant inhibition against leukemia cell line MOLT-4 (84.19%) and CNS cancer cell line SF-295 (72.11%) |
| [Research on Thiazolidines] | Various thiazolidine derivatives | Antidiabetic | Demonstrated hypoglycemic effects and PPAR-gamma agonism in vitro |
| [Antimicrobial Studies] | Thiazolidine derivatives | Antimicrobial | Exhibited antibacterial activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways and cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Thiazolidinedione derivatives vary primarily in substituents at the 5-position of the TZD ring and modifications to the side chain. Below is a comparative analysis of structurally related compounds and their biological activities:
Pharmacological and Mechanistic Insights
- Aldose Reductase Inhibition : The target compound and its 4-methoxybenzylidene analogue () demonstrate potent aldose reductase inhibition, critical for mitigating diabetic complications. The 4-methoxy group enhances electron-donating effects, improving binding to the enzyme's hydrophobic pocket. In contrast, the 4-chloro substituent () may prioritize antimicrobial over metabolic activity.
- Antimicrobial Activity : Substitution with halogens (e.g., Cl, Br) at the para position of the benzylidene ring enhances Gram-negative bacterial inhibition, likely due to increased lipophilicity and membrane disruption. The 3-methoxy positional isomer () shows unique Gram-positive specificity, suggesting steric or electronic interactions with bacterial targets.
- Hepatoprotection : The 4-methoxy group in the target compound and its benzylidene variant () correlates with reduced oxidative stress in liver injury models, possibly via Nrf2 pathway activation.
Structure-Activity Relationship (SAR) Trends
Substituent Position :
- Para-methoxy groups (target compound) favor aldose reductase inhibition and hepatoprotection.
- Meta-methoxy groups shift activity toward antibacterial effects (e.g., ).
Electron Effects :
- Electron-donating groups (e.g., -OCH₃) enhance interactions with redox-sensitive enzymes like aldose reductase.
- Electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity via increased membrane penetration.
Side Chain Modifications :
Biological Activity
2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is a thiazolidine derivative characterized by its unique structural features, including a methoxyphenyl group and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thiazolidine-2,4-dione core structure is commonly associated with various pharmacological properties, including antidiabetic and antimicrobial effects.
- Molecular Formula : C12H12N2O5S
- Molecular Weight : 296.3 g/mol
- Core Structure : Thiazolidine-2,4-dione
- Functional Groups : Methoxyphenyl group, acetic acid
The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets and enhancing its therapeutic efficacy.
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer)
- Mechanism of Action : Induction of apoptosis through DNA fragmentation and modulation of key regulatory proteins such as CDK4 and Bcl-2 .
The compound's ability to induce apoptosis and cell cycle arrest suggests a dual mechanism of action that could be exploited for therapeutic purposes.
Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed. Notably:
- Activity Against Bacteria : Demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Comparison with Other Compounds : While some derivatives showed weak to moderate activity against Gram-negative bacteria, this particular compound exhibited selective action against Gram-positive strains .
This specificity may be advantageous in designing targeted antimicrobial therapies.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The following table summarizes the relationship between structural modifications and biological effects:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(5-(3-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Structure | Exhibits antibacterial activity against Gram-positive bacteria. |
| 2-Amino-thiazolidine derivatives | Structure | Known for hypoglycemic effects and PPAR-gamma agonism. |
| 5-(Substituted benzylidene)-thiazolidine derivatives | Structure | Potential antidiabetic agents with varied substituent effects. |
The methoxy substitution pattern is particularly noteworthy as it enhances both the lipophilicity and biological activity of the compound compared to other thiazolidine derivatives.
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies using the MTT assay revealed that various thiazolidine derivatives exhibited selective cytotoxicity against cancer cell lines. The results indicated a promising therapeutic potential for compounds similar to this compound in oncology .
- Antimicrobial Testing : A series of thiazolidine derivatives were synthesized and tested for their antimicrobial properties. The findings suggested that while many derivatives showed limited activity against Gram-negative bacteria, the specific compound under investigation demonstrated significant antibacterial efficacy against Gram-positive organisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
- Step 1 : Condensation of thiazolidine-2,4-dione derivatives with substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux conditions using ethanol or acetic acid as solvents, often catalyzed by piperidine .
- Step 2 : Functionalization of the thiazolidinedione core with acetic acid moieties via nucleophilic substitution or ester hydrolysis. For example, ethyl chloroacetate is reacted with intermediates to form esters, followed by hydrolysis with HCl/acetic acid to yield the final carboxylic acid derivative .
- Yield Optimization : Adjusting reaction time (e.g., 8–26 hours), temperature (90–100°C), and pH (acidic conditions for precipitation) improves yield .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the benzylidene substituent (δ ~7.3–7.8 ppm for aromatic protons) and acetic acid moiety (δ ~3.8–4.2 ppm for CH and ~170 ppm for carbonyl carbons) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., ±0.4% deviation) .
- Melting Point : Reported ranges (e.g., 160–246°C) help verify purity .
Advanced Research Questions
Q. How can contradictory biological activity data between studies be resolved?
- Methodological Answer :
- Assay Standardization : Discrepancies in antimicrobial activity (e.g., inactive against E. coli but active against Xanthomonas campestris) may arise from bacterial strain variability or concentration thresholds. Use standardized agar diffusion protocols with controls (e.g., ampicillin) and multiple concentrations (25–1000 µg/mL) .
- Structural Confirmation : Verify compound identity via LC-MS or HRMS to rule out degradation or impurities affecting activity .
Q. What strategies optimize the compound’s stability under experimental conditions?
- Methodological Answer :
- pH and Temperature Studies : Test stability in buffers (pH 1–12) and at physiological temperatures (37°C). For example, acetic acid derivatives may hydrolyze under basic conditions, requiring neutral pH storage .
- Reactivity Screening : Monitor interactions with nucleophiles/electrophiles (e.g., thiols or amines) using UV-Vis or HPLC to identify degradation pathways .
Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Selection : Prioritize targets like PPAR-γ (for antidiabetic activity) or thymidylate synthase (for anticancer effects) based on structural analogs .
- Docking Workflow : Use software (e.g., AutoDock Vina) to simulate interactions between the compound’s 4-methoxyphenyl and thiazolidinedione groups with active-site residues. Validate predictions with in vitro assays (e.g., PPAR-γ transactivation assays) .
Q. What experimental approaches elucidate the mechanism of action in anticancer studies?
- Methodological Answer :
- In Vitro Assays : Measure antiproliferative activity using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Compare IC values with reference drugs (e.g., doxorubicin) .
- Apoptosis Markers : Use flow cytometry to assess caspase-3 activation or Annexin V staining .
- Enzyme Inhibition : Test inhibition of thymidylate synthase via spectrophotometric assays (e.g., dUMP conversion to dTMP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
